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Compound of Interest

Compound Name: 6-Chloroimidazo[1,2-b]pyridazine

Cat. No.: B1266833

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the
heterocyclic compound 6-Chloroimidazo[1,2-b]pyridazine. The information presented herein
is essential for its identification, characterization, and application in medicinal chemistry and
drug development. The guide includes tabulated nuclear magnetic resonance (NMR), infrared
(IR), and mass spectrometry (MS) data, detailed experimental protocols, and a workflow
diagram for spectroscopic analysis.

Spectroscopic Data

The following tables summarize the key spectroscopic data for 6-Chloroimidazo[1,2-
b]pyridazine and its derivatives. This structured presentation allows for easy comparison and

reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: 1H NMR Spectroscopic Data of 6-Chloroimidazo[1,2-b]pyridazine and Derivatives
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Chemical Shift (6) ppm,

Compound Solvent Multiplicity, Coupling
Constant (J) Hz
8.61 (d, J=4.0 Hz, 1H), 8.46 (d,
6-Chloroimidazo[1,2- J=12.0 Hz, 1H), 8.22 (d, J=4.0
o DMSO-d6
b]pyridazine Hz, 1H), 7.76 (d, J=12.0 Hz,
1H)
6-Chloro-2- 7.96 (s, 1H), 7.87 (d,J=9.5
(chloromethyl)imidazo[1,2- CDCI3 Hz, 1H), 7.09 (d, J = 9.5 Hz,
b]pyridazine 1H), 4.76 (s, 2H)
8.10 (d, J =9.6 Hz, 1H), 7.48
6-Chloro-2-(chloromethyl)-3-
o T CDCI3 (d, J =9.5Hz, 1H), 5.11 (s,
nitroimidazo[1,2-b]pyridazine
2H)
) 8.48 (d, J =9.6 Hz, 1H), 7.88
6-Chloro-3-nitro-2-
o (d, J =9.6 Hz, 1H), 7.79-7.70
[(phenylsulfonyl)methyl]imidaz DMSO-d6

o[1,2-b]pyridazine

(m, 3H), 7.64—7.56 (m, 2H),
5.23 (s, 2H)

Table 2: 13C NMR Spectroscopic Data of 6-Chloroimidazo[1,2-b]pyridazine and Derivatives

Compound Solvent Chemical Shift (6) ppm
6-Chloroimidazo[1,2- 149.3, 136.1, 128.7, 126.1,

o DMSO-d6
b]pyridazine 124.0, 118.8
6-Chloro-2-

o 146.1, 144.7, 136.9, 125.3,

(chloromethyl)imidazo[1,2- CDCI3

o 118.3,115.1, 36.5
b]pyridazine
6-Chloro-2-(chloromethyl)-3- cDCI3 150.3, 145.1, 137.3, 127.8,
nitroimidazo[1,2-b]pyridazine 1245, 38.3
6-Chloro-3-nitro-2- 149.4,138.5, 138.0, 137.1,
[(phenylsulfonyl)methyllimidaz DMSO-d6 134.3, 132.3, 129.4 (20),

o[1,2-b]pyridazine

128.8, 128.0 (2C), 125.4, 55.9
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Infrared (IR) Spectroscopy

While a detailed IR spectrum for the parent 6-Chloroimidazo[1,2-b]pyridazine is not readily
available in the provided search results, characteristic absorption bands for related
imidazo[1,2-a]pyridine and pyridazine structures can be inferred.

Table 3: Characteristic IR Absorption Bands

Functional Group Expected Absorption Range (cm-1)
C-H aromatic stretching 3100 - 3000

C=N stretching 1650 - 1550

C=C aromatic stretching 1600 - 1450

C-Cl stretching 800 - 600

Mass Spectrometry (MS)

Table 4. Mass Spectrometry Data of 6-Chloroimidazo[1,2-b]pyridazine and a Derivative

Compound lonization Method [M+H]+ (m/2)

6-Chloroimidazo[1,2-
o ESI-MS 154.2
b]pyridazine

6-Chloro-3-nitro-2-
[(phenylsulfonyl)methyllimidaz LC/MS ESI+ 353.13/355.10
o[1,2-b]pyridazine

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data
presented above, based on methodologies reported for similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectra are typically recorded on a 250 MHz or 400 MHz spectrometer. The sample is
prepared by dissolving approximately 5-10 mg of the compound in a deuterated solvent (e.qg.,
CDCI3 or DMSO-d6). Chemical shifts are reported in parts per million (ppm) relative to the
residual solvent peak. For 1H NMR in CDCI3, the reference is & = 7.26 ppm, and for DMSO-d6,
itis & = 2.50 ppm. For 13C NMR, the reference in CDCI3 is d = 77.0 ppm, and in DMSO-d6, it
is & =39.5 ppm.

Infrared (IR) Spectroscopy

IR spectra are generally recorded on a Fourier Transform Infrared (FTIR) spectrometer. A small
amount of the solid sample is placed directly on the ATR crystal, or alternatively, a KBr pellet of
the sample is prepared. The spectrum is recorded over a range of 4000-400 cm-1.

Mass Spectrometry (MS)

Mass spectra are obtained using a mass spectrometer, often coupled with a liquid
chromatography system (LC-MS). For electrospray ionization (ESI), the sample is dissolved in
a suitable solvent (e.g., methanol/water mixture) and introduced into the ion source. The mass
analyzer then separates the ions based on their mass-to-charge ratio (m/z).

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 6-Chloroimidazo[1,2-b]pyridazine.
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Caption: Workflow for Spectroscopic Analysis.
¢ To cite this document: BenchChem. [Spectroscopic Profile of 6-Chloroimidazo[1,2-
b]pyridazine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[https://www.benchchem.com/product/b1266833#spectroscopic-data-of-6-chloroimidazo-1-2-
b-pyridazine-nmr-ir-mass]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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